molecular formula C7H9FN2O B15234138 5-Fluoro-4-(methoxymethyl)pyridin-2-amine

5-Fluoro-4-(methoxymethyl)pyridin-2-amine

Cat. No.: B15234138
M. Wt: 156.16 g/mol
InChI Key: JPWGBDZISWMTJE-UHFFFAOYSA-N
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Description

5-Fluoro-4-(methoxymethyl)pyridin-2-amine: is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest in various fields due to their unique chemical and biological properties. The presence of a fluorine atom in the pyridine ring can significantly alter the compound’s reactivity, stability, and interaction with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Baltz-Schiemann reaction , which involves the diazotization of an amino group followed by fluorination . Another method involves the Umemoto reaction , which uses electrophilic fluorinating agents to introduce the fluorine atom .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of these compounds.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(methoxymethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-Fluoro-4-(methoxymethyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(methoxymethyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-(methoxymethyl)pyridin-2-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines. Its methoxymethyl group can influence its solubility and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

IUPAC Name

5-fluoro-4-(methoxymethyl)pyridin-2-amine

InChI

InChI=1S/C7H9FN2O/c1-11-4-5-2-7(9)10-3-6(5)8/h2-3H,4H2,1H3,(H2,9,10)

InChI Key

JPWGBDZISWMTJE-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=NC=C1F)N

Origin of Product

United States

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